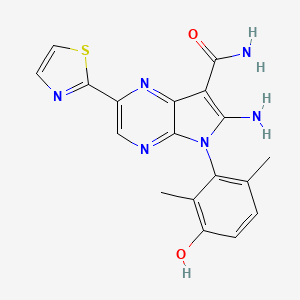
Myt1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myt1-IN-2 is a small-molecule inhibitor specifically targeting the protein kinase Myt1. Myt1 is a member of the Wee1-like kinase family and plays a crucial role in regulating the cell cycle by inhibiting cyclin-dependent kinase 1 (Cdk1). This inhibition prevents premature entry into mitosis, ensuring proper cell cycle progression and DNA damage repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Myt1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for bulk production, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Myt1-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify functional groups within this compound, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Myt1-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
Myt1-IN-2 exerts its effects by specifically inhibiting the Myt1 kinase. Myt1 kinase phosphorylates and inhibits cyclin-dependent kinase 1 (Cdk1), preventing premature entry into mitosis. By inhibiting Myt1, this compound allows for the activation of Cdk1, leading to cell cycle progression and potential mitotic catastrophe in cancer cells. This mechanism makes this compound a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Wee1 Inhibitors: Compounds like Adavosertib (AZD1775) target the Wee1 kinase, which is functionally similar to Myt1.
Dual Wee1/Myt1 Inhibitors: Compounds such as PD166285 inhibit both Wee1 and Myt1 kinases.
Uniqueness of Myt1-IN-2
Eigenschaften
Molekularformel |
C18H16N6O2S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
6-amino-5-(3-hydroxy-2,6-dimethylphenyl)-2-(1,3-thiazol-2-yl)pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C18H16N6O2S/c1-8-3-4-11(25)9(2)14(8)24-15(19)12(16(20)26)13-17(24)22-7-10(23-13)18-21-5-6-27-18/h3-7,25H,19H2,1-2H3,(H2,20,26) |
InChI-Schlüssel |
JCFWZNDGAJNQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4=NC=CS4)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


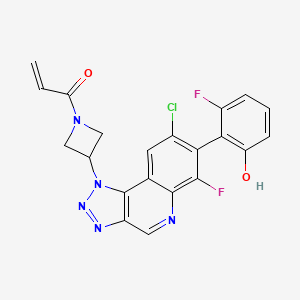
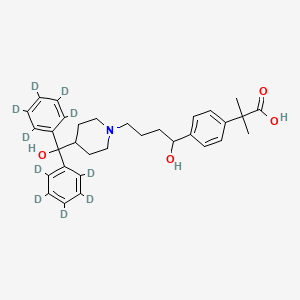
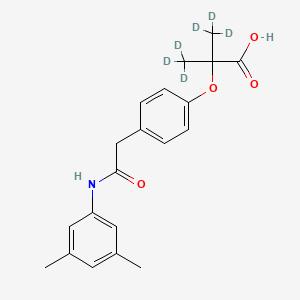
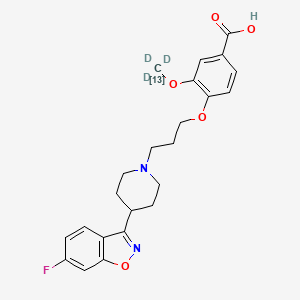
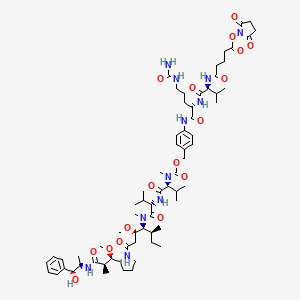
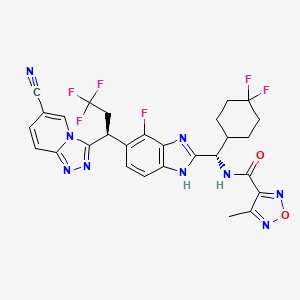

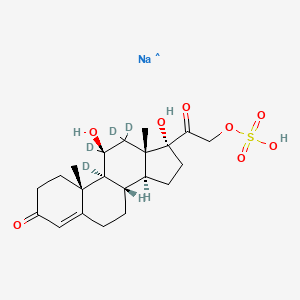
![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)


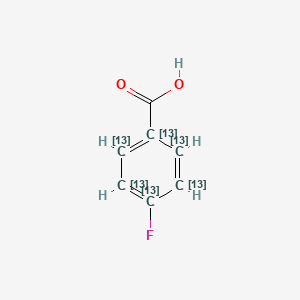
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)
